1,1,1-Trifluoro-4-methylpent-3-en-2-one
Overview
Description
1,1,1-Trifluoro-4-methylpent-3-en-2-one: is an organic compound with the molecular formula C6H7F3O It is characterized by the presence of three fluorine atoms attached to the first carbon, a methyl group on the fourth carbon, and a double bond between the third and fourth carbons
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,1-Trifluoro-4-methylpent-3-en-2-one can be synthesized through a multi-step process involving the reaction of 2-methylpropenylmagnesium bromide with N-methoxy-N-methyl trifluoroacetamide . The reaction is typically carried out in tetrahydrofuran (THF) at low temperatures (around 5°C) and involves the addition of concentrated hydrochloric acid to the reaction mixture. The organic phase is then separated, washed, and dried over molecular sieves before being distilled to obtain the desired product .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced distillation techniques and purification methods is essential to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 1,1,1-Trifluoro-4-methylpent-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,1-Trifluoro-4-methylpent-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1,1-Trifluoro-4-methylpent-3-en-2-one involves its interaction with various molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with other molecules. The compound can participate in various chemical pathways, including nucleophilic addition and substitution reactions, which are crucial for its biological and chemical activities .
Comparison with Similar Compounds
4-Methylpent-3-en-2-one: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
1,1,1-Trifluoro-4-hydroxy-4-phenyl-but-3-en-2-one: Contains a hydroxyl group and a phenyl group, leading to different applications and reactivity.
4-Ethoxy-1,1,1-trifluorobut-3-en-2-one:
Uniqueness: 1,1,1-Trifluoro-4-methylpent-3-en-2-one is unique due to the presence of three fluorine atoms, which significantly influence its chemical properties, making it more reactive and versatile in various chemical reactions compared to its non-fluorinated counterparts .
Properties
IUPAC Name |
1,1,1-trifluoro-4-methylpent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3O/c1-4(2)3-5(10)6(7,8)9/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MADVMHHBWSVUQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C(F)(F)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80621833 | |
Record name | 1,1,1-Trifluoro-4-methylpent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400-31-7 | |
Record name | 1,1,1-Trifluoro-4-methylpent-3-en-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80621833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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